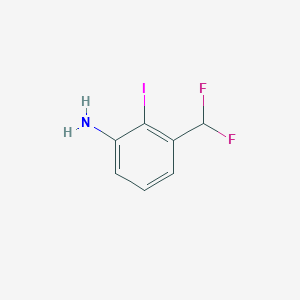
3-(Difluoromethyl)-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-2-iodoaniline is an organic compound characterized by the presence of difluoromethyl and iodine substituents on an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoaniline typically involves the introduction of difluoromethyl and iodine groups onto an aniline ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine group can be added through electrophilic iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2-iodoaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-2-iodoaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. Additionally, the iodine group can participate in halogen bonding, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but differs in its overall structure and functional groups.
Difluoromethionine: Another compound with a difluoromethyl group, used in different biological contexts.
Uniqueness: 3-(Difluoromethyl)-2-iodoaniline is unique due to the combination of difluoromethyl and iodine substituents on an aniline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
1261454-56-1 |
|---|---|
Fórmula molecular |
C7H6F2IN |
Peso molecular |
269.03 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-2-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)4-2-1-3-5(11)6(4)10/h1-3,7H,11H2 |
Clave InChI |
BUFKUAQUTWWXNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



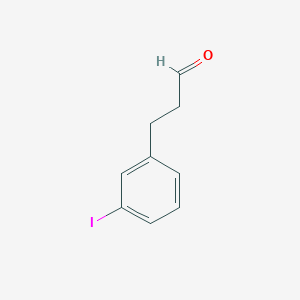
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

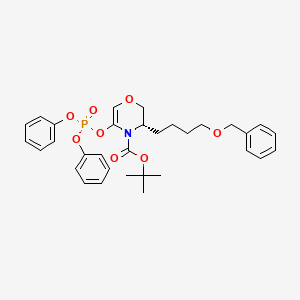
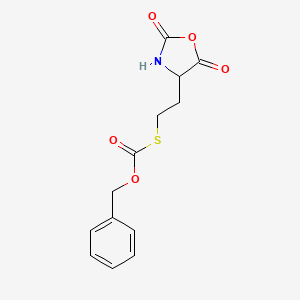
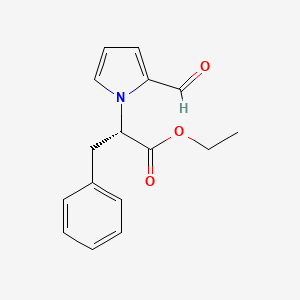
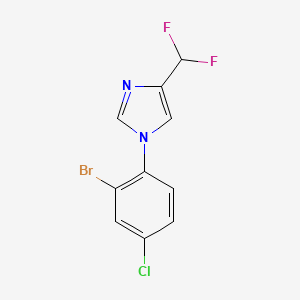
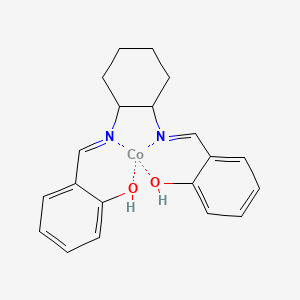
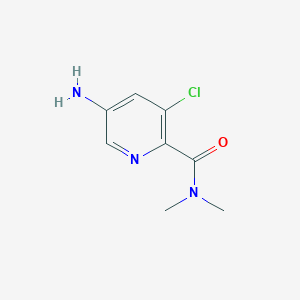
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
